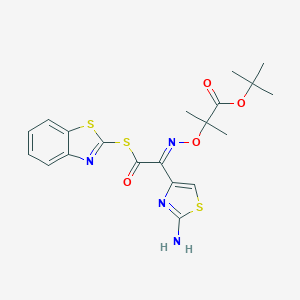

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate

Description

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₂N₄O₄S₃ and its molecular weight is 478.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZJVHXVCSKDKB-OYKKKHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104852 | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89604-92-2 | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89604-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089604922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

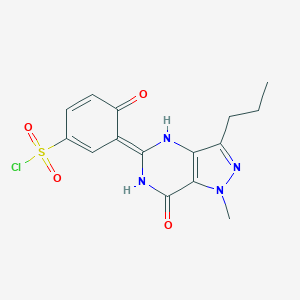

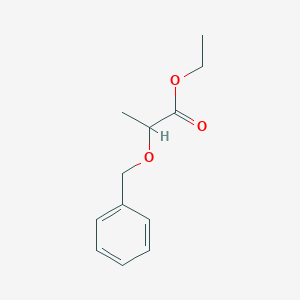

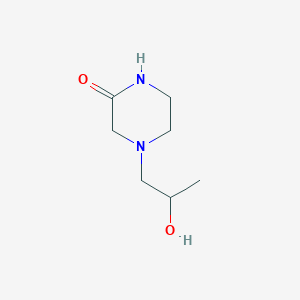

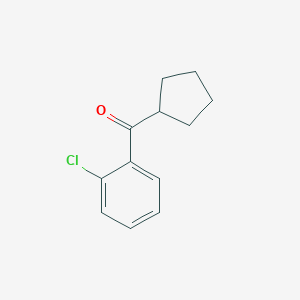

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate?

A1: this compound is a complex organic compound often used in the synthesis of cephalosporin antibiotics. While its exact spectroscopic data might vary depending on the synthesis method and purity, its molecular formula is C21H26N4O5S3 and its molecular weight is 510.65 g/mol. [, , ]

Q2: Can you describe a synthetic method for this compound and its advantages?

A2: A recent method involves reacting ethyl 2-(2-aminothiazole-4-yl)-2-(1-tert-butoxycarbonyl-1-methylethoxyimino)acetate with 2,2'-dibenzothiazole disulfide in a mixture of benzene and acetonitrile. Aniline and 2-methylpyridine are added, followed by triphenyl phosphite. After the reaction, the crude product is purified with methanol. This method boasts a high yield (over 94%) and excellent purity (over 99%). []

Q3: How is 2-Mercaptobenzothiazolyl methacrylate (MBTM) synthesized and what are its polymerization characteristics?

A3: MBTM is synthesized by reacting 2-Mercaptobenzothiazole with methacrylyl chloride in tetrahydrofuran at -18°C. It polymerizes via a radical mechanism in the presence of initiators like 2,2′-azobisisobutyronitrile (AIBN) or n-BuLi, or under UV light. []

Q4: What is the role of zinc butyrate in the reaction of diphenylmethane, sulfur, and 2-Mercaptobenzothiazole?

A4: Zinc butyrate plays a crucial role as an accelerator in vulcanization reactions involving diphenylmethane (a model for rubber hydrocarbon), sulfur, and 2-Mercaptobenzothiazole (MBT). [] While the specific mechanism requires further investigation, industrial experience indicates that zinc oxide or zinc soap significantly enhances the efficiency of thiazole-type accelerators like MBT. []

Q5: How are 2-mercaptobenzothiazolyl-based borate ligands synthesized and what is their significance in coordination chemistry?

A5: These ligands are typically synthesized by reacting a borohydride source, like NaBH4, with the desired 2-mercaptobenzothiazole derivative. They act as soft scorpionates, effectively stabilizing metal carbonyl complexes, particularly those of technetium and rhenium. [, ]

Q6: How do 2-mercaptobenzothiazolyl-based borate ligands coordinate to metal centers?

A6: Interestingly, these ligands exhibit a unique coordination mode. They bind to the metal center through a κ3-H, H', S fashion, meaning one sulfur atom and two agostic hydrogen atoms are involved in the coordination. This unusual binding motif has been confirmed by X-ray crystallography in several complexes. [, ]

Q7: What are the potential applications of 2-mercaptobenzothiazolyl-based metal complexes in radiopharmaceuticals?

A7: Due to their small size, lipophilicity, and ability to incorporate bioactive molecules, these complexes show promise as radiopharmaceutical agents. Notably, they can be functionalized with targeting moieties, such as serotonergic ligands, enabling their use in the development of CNS receptor ligand radiopharmaceuticals. []

Q8: How does the structure of 2-Mercaptobenzothiazolyl derivatives impact their antimicrobial activity?

A8: While specific structure-activity relationship (SAR) data requires further investigation, studies on 2-(arylidenylamino)-5-[(2-benzothiazolylthio)methyl]-1,3,4-thiadiazoles and 1-[5'-{(2-benzothiazolyl-thio)methyl}-1,3,4.thiadiazol-2'-yl]-4-substituted-3-chloro-2-oxoazetidines have shown promising antibacterial and antifungal properties, indicating the potential of modifying the 2-Mercaptobenzothiazolyl scaffold for enhanced activity. []

Q9: Can you provide examples of analytical techniques used to characterize and quantify 2-Mercaptobenzothiazolyl and its derivatives?

A9: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray crystallography. These methods help elucidate structures, determine purity, and analyze reaction mixtures containing these compounds. [, , , ]

Q10: Have there been studies on the biodegradation of this compound?

A10: Yes, research has explored the biodegradation of this compound using specific bacterial strains like Pseudomonas desmolyticum NCIM 2112. This line of research is crucial for understanding the environmental fate and potential impact of this compound. []

Q11: What is the significance of studying the reactivity of 2-mercaptobenzothiazolyl-based ligands with various metal complexes?

A11: Investigating the reactivity of these ligands with different metal centers, such as ruthenium, iridium, and rhodium, provides valuable insights into their coordination chemistry and potential applications in catalysis. [, , ] By understanding the factors that govern their interactions with metal ions, researchers can develop new catalysts with tailored properties for specific chemical transformations.

Q12: What are the potential environmental impacts of 2-Mercaptobenzothiazolyl and its derivatives?

A12: While specific data on the ecotoxicological effects of all derivatives is limited, research on the biodegradation of this compound highlights the importance of understanding the environmental fate of these compounds. [] Further research is needed to assess their persistence, bioaccumulation potential, and effects on various organisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyanopyridin-2-yl)methyl]propanamide](/img/structure/B135910.png)